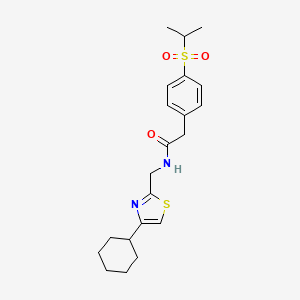

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S2/c1-15(2)28(25,26)18-10-8-16(9-11-18)12-20(24)22-13-21-23-19(14-27-21)17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBJCKBIQQZDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NC(=CS2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring, an isopropylsulfonyl group, and an acetamide moiety. These structural components are crucial for its biological activity. The presence of the thiazole ring is often associated with various pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide can be attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. Studies have indicated that thiazole derivatives often exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Activity : Preliminary research suggests that this compound could interfere with cell division processes or induce apoptosis in cancer cells. The exact molecular targets are still under investigation, but it is believed that the compound interacts with proteins involved in critical cellular pathways.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Active against specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of the compound against various pathogens, revealing significant inhibition zones compared to control groups. The results indicate a promising profile for further development as an antimicrobial agent.

- Anticancer Research : In vitro studies demonstrated that N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.

- Pharmacological Screening : In vivo studies have assessed the compound's efficacy in animal models for both antimicrobial and anticancer activities. Results showed a dose-dependent response, reinforcing the potential therapeutic applications of this compound.

Comparative Analysis with Similar Compounds

The biological activity of N-((4-cyclohexylthiazol-2-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide can be compared to other thiazole derivatives:

| Compound | Activity | Comparison Notes |

|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial, Anticancer | Similar thiazole structure; shows comparable activity |

| Benzothiazole derivatives | Anticancer | Known for similar properties; different functional groups |

| Isoxazole analogs | Diverse therapeutic uses | Shares some structural similarities; varied activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () and other structurally related acetamides.

Key Findings from Structural Comparisons

Substituent Effects: The cyclohexylthiazole group introduces significant steric bulk and lipophilicity, which may reduce crystallinity compared to the planar nitro-chlorophenyl group in . This could impact solubility or formulation in drug development.

Biological Relevance: Thiazole rings are common in bioactive molecules (e.g., antivirals, kinase inhibitors). The cyclohexyl-thiazole moiety may enhance target binding affinity compared to simple aromatic acetamides.

Synthetic Pathways :

- Both compounds likely derive from acetylation reactions. The target compound’s synthesis could involve coupling of 4-cyclohexylthiazole-2-carbaldehyde with a sulfonylphenyl acetic acid derivative, analogous to the reflux-based acetylation in .

Research Implications and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.